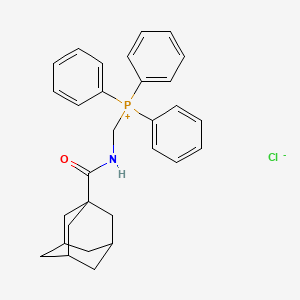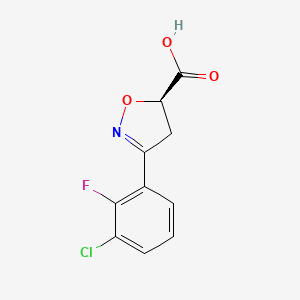
(R)-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which contributes to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of 3-chloro-2-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime This intermediate is then subjected to cyclization using a suitable acid catalyst to yield the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized isoxazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine
In the field of medicine, ®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating various diseases.
Industry
In industry, this compound can be used in the development of agrochemicals, materials science, and other applications where its unique chemical properties are advantageous.
Mécanisme D'action
The mechanism of action of ®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring contribute to its binding affinity and specificity towards these targets. The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interference with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid: Lacks the ®-configuration, which may affect its biological activity.
3-(3-Chloro-2-fluorophenyl)-isoxazole-5-carboxylic acid: Lacks the dihydro component, which may influence its chemical reactivity.
3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole: Lacks the carboxylic acid group, which may impact its solubility and interaction with biological targets.
Uniqueness
®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H7ClFNO3 |
|---|---|
Poids moléculaire |
243.62 g/mol |
Nom IUPAC |
(5R)-3-(3-chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H7ClFNO3/c11-6-3-1-2-5(9(6)12)7-4-8(10(14)15)16-13-7/h1-3,8H,4H2,(H,14,15)/t8-/m1/s1 |
Clé InChI |
SCIPKLWSXIIFHA-MRVPVSSYSA-N |
SMILES isomérique |
C1[C@@H](ON=C1C2=C(C(=CC=C2)Cl)F)C(=O)O |
SMILES canonique |
C1C(ON=C1C2=C(C(=CC=C2)Cl)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13140635.png)
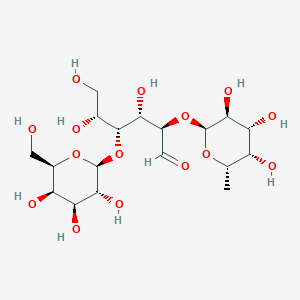
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)
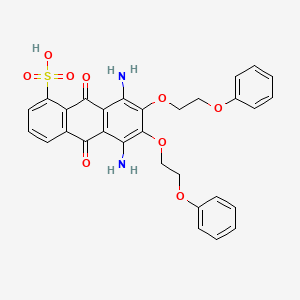
![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)
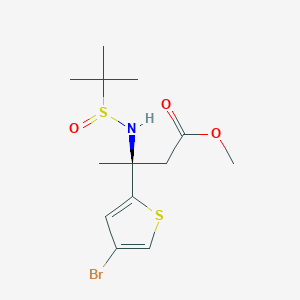



![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)


![[1(4H),4'-Bipyridin]-4-one, monoacetate](/img/structure/B13140704.png)
